Comparative APN Inhibitory Potency in Leucine Ureido Series
While direct APN IC50 data for N-[(4-fluorophenyl)carbamoyl]-L-leucine itself is not published, the closely related analog compound 7a, possessing a 4-fluorophenyl urea linked to a leucine scaffold, exhibited an IC50 of 20 nM against APN. This is approximately 500-fold more potent than the clinically used APN inhibitor Bestatin (IC50 ≈ 10 µM) [1]. Another analog, compound 8c, showed an IC50 of 0.06 ± 0.041 µM [2]. These data demonstrate that the 4-fluorophenyl-leucine ureido pharmacophore is capable of achieving high potency against APN, a key target in tumor invasion, metastasis, and angiogenesis.
| Evidence Dimension | APN Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not directly available; inferred class potency: low nanomolar range |
| Comparator Or Baseline | Bestatin: IC50 ≈ 10 µM; Compound 7a: IC50 = 20 nM; Compound 8c: IC50 = 0.06 µM |
| Quantified Difference | Compound 7a is ~500-fold more potent than Bestatin |
| Conditions | In vitro APN enzyme inhibition assay |
Why This Matters
This establishes a compelling potency benchmark for evaluating N-[(4-fluorophenyl)carbamoyl]-L-leucine's own activity and positions it as a structurally privileged scaffold for APN inhibitor development.
- [1] Ma, C., et al. (2015). Novel leucine ureido derivatives as aminopeptidase N inhibitors. Design, synthesis and activity evaluation. European Journal of Medicinal Chemistry, 90, 819-827. View Source
- [2] Ma, C., Jin, K., Cao, J., Zhang, L., Li, X., & Xu, W. (2013). Novel leucine ureido derivatives as inhibitors of aminopeptidase N (APN). Bioorganic & Medicinal Chemistry, 21(7), 1621–1627. View Source
